molecular formula C15H24N4O B5005462 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide

Cat. No. B5005462
M. Wt: 276.38 g/mol
InChI Key: RCATVLHEFBOCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide, commonly known as DMAPT, is a potent inhibitor of the redox-regulated transcription factor NF-κB. It has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

DMAPT inhibits the activity of NF-κB by targeting the redox-sensitive cysteine residues in the DNA-binding domain of the protein. This leads to the inhibition of NF-κB-mediated gene expression, including genes involved in cell survival and proliferation. The inhibition of NF-κB by DMAPT also leads to the activation of the pro-apoptotic protein p53, which further contributes to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMAPT has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to inhibit the growth of tumors in animal models of cancer. In addition, DMAPT has been shown to have anti-inflammatory effects, including the inhibition of the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using DMAPT in lab experiments is its high potency as an inhibitor of NF-κB. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. One limitation of using DMAPT is its instability in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on DMAPT. One area of interest is the development of more stable analogs of the compound that can be used in a wider range of experiments. Another area of interest is the investigation of the potential of DMAPT as a treatment for other diseases, such as Alzheimer's disease. Finally, further research is needed to better understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of DMAPT.

Synthesis Methods

DMAPT is synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with dimethylamine and piperidine, followed by acetylation of the resulting intermediate. The final product is obtained through purification and crystallization.

Scientific Research Applications

DMAPT has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the inhibition of NF-κB, a transcription factor that plays a key role in the survival and proliferation of cancer cells. DMAPT has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-18(2)15-13(7-6-8-16-15)11-17-14(20)12-19-9-4-3-5-10-19/h6-8H,3-5,9-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCATVLHEFBOCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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